Hexaphosphoric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

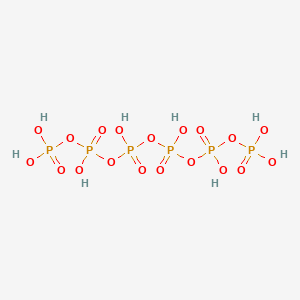

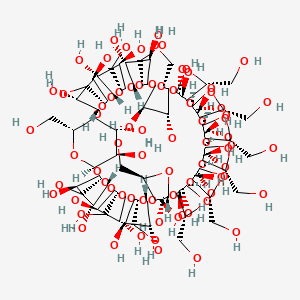

Hexaphosphoric acid can be synthesized through various methods. One common approach involves the extraction from plant sources, such as legumes and grains, where it is abundant . The extraction process typically involves milling the plant material, followed by fermentation at mildly acidic pH to release the phytic acid . Industrial production methods may include the use of strong bases to convert phytic acid into its phytate form, which can then be separated and purified using techniques like ion-exchange chromatography .

化学反応の分析

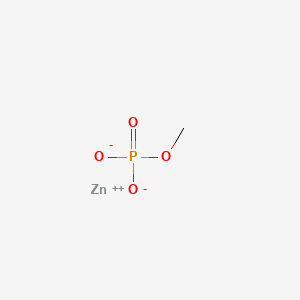

Hexaphosphoric acid undergoes several types of chemical reactions, including hydrolysis, oxidation, and complexation . In the presence of the enzyme phytase, this compound can be hydrolyzed to release inorganic phosphate and lower inositol phosphates . It also exhibits strong chelating properties, forming complexes with multivalent metal ions such as calcium, iron, and zinc . These reactions are significant in both biological and industrial contexts, as they influence the bioavailability of essential minerals and the environmental impact of phosphorus excretion .

科学的研究の応用

Hexaphosphoric acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of metal-organic frameworks and other coordination compounds . In biology and medicine, this compound is studied for its antioxidant and anticancer properties . It has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics . Additionally, this compound is used in agriculture to improve the nutritional quality of animal feed by enhancing the bioavailability of phosphorus .

作用機序

The mechanism of action of hexaphosphoric acid involves its ability to chelate metal ions and modulate enzyme activity . By binding to dietary minerals, this compound can inhibit their absorption in the small intestine, affecting mineral bioavailability . In the context of drug metabolism, this compound interacts with cytochrome P450 enzymes, potentially altering their activity and influencing the metabolism of xenobiotics . These interactions are mediated through both direct binding to the enzyme’s active site and indirect effects on enzyme expression .

類似化合物との比較

Hexaphosphoric acid is part of a family of inositol phosphates, which include inositol pentakisphosphate (IP5), inositol tetrakisphosphate (IP4), and inositol trisphosphate (IP3) . These compounds share similar structures but differ in the number of phosphate groups attached to the inositol ring . Compared to its analogs, this compound has a higher phosphate content, which contributes to its strong chelating properties and its role as a phosphorus storage molecule in plants . Its unique ability to form stable complexes with metal ions distinguishes it from other inositol phosphates .

特性

CAS番号 |

29444-63-1 |

|---|---|

分子式 |

H8O19P6 |

分子量 |

497.89 g/mol |

IUPAC名 |

[hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/H8O19P6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H2,1,2,3)(H2,4,5,6) |

InChIキー |

LSYVCAOPFHHUHM-UHFFFAOYSA-N |

正規SMILES |

OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)

![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)